Product packaging for Benzyl 3-chloro-5-hydroxybenzoate(Cat. No.:CAS No. 245116-17-0)

Benzyl 3-chloro-5-hydroxybenzoate

Cat. No.: B1603447
CAS No.: 245116-17-0
M. Wt: 262.69 g/mol
InChI Key: KZGIACZNLMRJJR-UHFFFAOYSA-N
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Description

Contextualization within Benzoate (B1203000) Ester Chemistry

Benzoate esters are a significant class of organic compounds characterized by a benzene (B151609) ring attached to a carbonyl group, which is in turn bonded to an oxygen atom followed by an alkyl or aryl group. They are esters of benzoic acid and are widely found in nature and synthesized for various industrial applications. atamanchemicals.com The parent compound, benzyl (B1604629) benzoate, is known for its use as a solvent, a fixative in perfumery, and in pharmaceutical preparations. atamanchemicals.comnjit.edu The synthesis of benzoate esters can be achieved through several methods, including the reaction of benzoic acid with an alcohol in the presence of an acid catalyst (Fischer esterification), the reaction of an acyl chloride with an alcohol, or transesterification. orgsyn.orggoogle.comresearchgate.net

Benzyl 3-chloro-5-hydroxybenzoate is a derivative of benzyl benzoate, distinguished by the presence of a chlorine atom and a hydroxyl group on the benzoic acid portion of the molecule. These substitutions are expected to significantly influence the compound's physical, chemical, and biological properties compared to the unsubstituted benzyl benzoate.

Significance of Halogenated and Hydroxylated Benzoate Esters in Chemical Research

The introduction of halogen and hydroxyl groups onto aromatic rings is a common strategy in medicinal chemistry and materials science to modulate the properties of a parent compound.

Halogenated Benzoate Esters: The presence of a halogen atom, such as chlorine, can alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Halogenated phenolic compounds are of interest due to their persistence and potential environmental impact. nih.govacs.org In the context of pharmaceuticals, halogenation can enhance the potency of a drug or modify its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, halogenated compounds are investigated for their potential as antimicrobial agents. nih.gov

Hydroxylated Benzoate Esters: The hydroxyl group (-OH) can significantly increase the polarity and water solubility of a compound. It can also participate in hydrogen bonding, which is crucial for molecular recognition in biological systems. Hydroxylation is a key metabolic reaction in the human body, often detoxifying foreign compounds and facilitating their excretion. nih.gov In drug design, the strategic placement of a hydroxyl group can lead to improved pharmacological activity and better pharmacokinetic properties.

The combination of both a halogen and a hydroxyl group on a benzoate ester framework, as seen in this compound, presents a molecule with a unique set of properties that could be of interest in various research areas, including the development of new bioactive compounds.

Research Gaps and Future Directions Pertaining to this compound

A thorough review of the scientific literature reveals a significant research gap concerning this compound. While the compound is listed in chemical supplier catalogs, indicating its synthesis is possible, there is a notable absence of published research detailing its specific synthesis, characterization, and potential applications. heosce.comchemicalbook.combldpharm.comchemicalbook.com

Future research should focus on the following areas:

Synthesis and Characterization: Development and publication of a detailed, optimized synthesis protocol for this compound are crucial. Comprehensive characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry would provide definitive structural confirmation.

Physicochemical Properties: Experimental determination of its physical properties, including melting point, boiling point, and solubility in various solvents, is needed to replace the currently available predicted data.

Biological Activity Screening: Given the known biological activities of related halogenated and hydroxylated compounds, this compound should be screened for a range of biological activities, such as antimicrobial, antifungal, or other pharmacological effects.

Comparative Studies: A comparative study of the properties and activities of this compound with its parent compound, benzyl benzoate, and other substituted analogues would provide valuable structure-activity relationship (SAR) insights.

The exploration of these research avenues would fill the existing knowledge void and could potentially uncover novel applications for this compound in medicinal chemistry, materials science, or other fields. The growing interest in functionalized benzoate esters for various applications suggests that compounds like this compound may hold untapped potential. futuremarketinsights.comnih.gov

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₁ClO₃ chemicalbook.comchemicalbook.com
Molecular Weight 262.69 g/mol chemicalbook.comchemicalbook.com
CAS Number 245116-17-0 chemicalbook.comchemicalbook.com
Boiling Point (Predicted) 432.0±30.0 °C chemicalbook.com
Density (Predicted) 1.323±0.06 g/cm³ chemicalbook.com
pKa (Predicted) 8.16±0.10 chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11ClO3 B1603447 Benzyl 3-chloro-5-hydroxybenzoate CAS No. 245116-17-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 3-chloro-5-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-12-6-11(7-13(16)8-12)14(17)18-9-10-4-2-1-3-5-10/h1-8,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGIACZNLMRJJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592778
Record name Benzyl 3-chloro-5-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245116-17-0
Record name Benzyl 3-chloro-5-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Strategies for Benzyl (B1604629) 3-chloro-5-hydroxybenzoate Synthesis

The principal method for synthesizing Benzyl 3-chloro-5-hydroxybenzoate is through the esterification of its carboxylic acid precursor. Various strategies have been developed to facilitate this transformation under mild conditions and with high efficiency.

The most direct route to this compound involves the reaction of 3-chloro-5-hydroxybenzoic acid with a suitable benzylating agent. Typically, benzyl chloride or benzyl bromide is used in this process. The reaction is an esterification where the carboxylic acid group of the hydroxybenzoic acid attacks the benzyl halide, displacing the halide ion to form the benzyl ester. google.comgoogle.com This reaction can be promoted by a base to deprotonate the carboxylic acid, increasing its nucleophilicity. Alternatively, acid-catalyzed esterification (Fischer esterification) with benzyl alcohol can be employed, though this method is less common for this specific transformation due to the need to drive the equilibrium towards the product.

A general process involves reacting the hydroxybenzoic acid with a halocarbon, such as benzyl chloride, in a homogeneous liquid phase. google.com The use of a nonquaternizable tertiary amine as a catalyst can facilitate this reaction, ensuring that the esterification proceeds smoothly. google.com The reaction of benzyl chloride with a hydroxybenzoic acid, such as salicylic (B10762653) acid, serves as a model for this transformation. google.com

To achieve good yields under mild conditions, amide-catalyzed esterification has emerged as a valuable strategy. google.com A patented process describes the production of benzyl hydroxybenzoates by reacting a hydroxybenzoic acid with benzyl chloride in the presence of at least one amide compound. google.comgoogle.com The amide acts as a catalyst, facilitating the ester formation.

Various amides have been shown to be effective in this capacity. The table below, derived from patent literature concerning the synthesis of the related benzyl salicylate, illustrates the catalytic effect of different amides on the reaction between salicylic acid and benzyl chloride, providing insight into potential catalysts for the synthesis of this compound. google.com

Table 1: Effect of Amide Catalysts on Benzyl Ester Synthesis

Amide CatalystReaction Time (h)Benzyl Chloride / Benzyl Salicylate Ratio
N,N-dimethylformamide (DMF)544.2 : 55.8
Acetamide552.1 : 47.9
N,N-dimethylacetamide (DMAc)37.2 : 92.8
Benzamide (B126)583.0 : 17.0
Caprolactam776.4 : 23.6
1-Methyl-2-pyrrolidone (NMP)791.7 : 8.3
N,N-dimethylurea140.6 : 59.4
Tetramethylurea544.1 : 55.9

Data adapted from a patent describing the synthesis of benzyl salicylate, a related hydroxybenzoic benzyl ester. google.com

These results indicate that amides like N,N-dimethylacetamide (DMAc) are particularly effective, leading to a high conversion to the benzyl ester in a relatively short time. google.com The reaction temperature is also a critical parameter, with preferred ranges between 15°C and 200°C. google.com

A key challenge in the synthesis of this compound is regioselectivity. The starting material, 3-chloro-5-hydroxybenzoic acid, possesses two nucleophilic sites: the carboxylate and the phenolate (B1203915) anion (under basic conditions). To ensure the formation of the desired benzyl ester (C-O bond formation at the carboxylic acid) rather than the benzyl ether (C-O bond formation at the hydroxyl group), reaction conditions must be carefully controlled.

Typically, esterification is favored over etherification under neutral or acidic conditions. When using a base to deprotonate the starting material, the carboxylate is generally a stronger nucleophile than the phenolate, leading to preferential attack on the benzylating agent. The choice of a nonquaternizable tertiary amine as a catalyst helps to avoid side reactions involving the catalyst itself. google.com

Yield optimization involves adjusting parameters such as temperature, reaction time, and the specific catalyst used. As shown in Table 1, the choice of amide catalyst significantly impacts the product ratio. google.com For instance, DMAc provides a much higher yield of the ester compared to benzamide under similar conditions. google.com The Hammett equation suggests that the electronic effects of the chloro and hydroxyl substituents on the benzoic acid ring are a factor in the reaction rate. However, the reaction constant (ρ) for the acid-catalyzed esterification of substituted benzoic esters is small (−0.085), indicating that the reaction is not highly sensitive to these electronic effects. wikipedia.org Therefore, optimizing reaction conditions and catalyst selection are the primary means of maximizing the yield. google.comwikipedia.org

Precursor Synthesis and Derivative Chemistry

The availability and purity of the starting material, 3-chloro-5-hydroxybenzoic acid, are crucial for the successful synthesis of the target compound.

3-Chloro-5-hydroxybenzoic acid is a specialty chemical available from various suppliers. molnova.comchemicalbook.comsigmaaldrich.com Its synthesis can be approached through several routes. One plausible method involves the regioselective chlorination of 3-hydroxybenzoic acid. prepchem.com The synthesis of the related 2-chloro-3-hydroxybenzoic acid is achieved by bubbling chlorine gas through a cold methanolic solution of 3-hydroxybenzoic acid. prepchem.com A similar approach could potentially be adapted for the 3-chloro-5-hydroxy isomer.

Another strategy involves starting with a more complex, substituted benzene (B151609) and modifying the functional groups. For example, a practical synthesis for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid starts from 2,4-difluoro-3-chlorobenzoic acid. researchgate.netsemanticscholar.org This multi-step process involves nitration, esterification to protect the carboxylic acid and reduce solubility, reduction of the nitro group to an amine, diazotization of the amine, and finally, hydrolysis to yield the hydroxyl group. researchgate.netsemanticscholar.org This sequence highlights a robust pathway for introducing a hydroxyl group onto a substituted benzoic acid ring.

Table 2: Example Reaction Conditions for Halogenated Benzoic Acid Synthesis

Target CompoundStarting MaterialKey Reagents & ConditionsYieldReference
2-Chloro-3-hydroxybenzoic acid3-Hydroxybenzoic acidCl2 gas, Methanol, < -60°CNot specified prepchem.com
5-Chloro-2-hydroxybenzoic acidSalicylic acidN-chlorosuccinimide, H2SO4, Acetonitrile, 20°C92% chemicalbook.com
3-Chloro-2,4-difluoro-5-nitrobenzoic acid2,4-Difluoro-3-chlorobenzoic acidConcentrated HNO394% semanticscholar.org
Ethyl 5-amino-3-chloro-2,4-difluorobenzoateEthyl 3-chloro-2,4-difluoro-5-nitrobenzoateH2, Pd/C97% semanticscholar.org

Once this compound is synthesized, its functional groups offer avenues for further chemical transformations. The phenolic hydroxyl group and the chloro substituent on the aromatic ring, as well as the benzylic position of the ester, are all potential sites for reaction.

The hydroxyl group activates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). learncbse.in This allows for the introduction of other substituents such as nitro or additional halogen groups. The hydroxyl group itself can undergo reactions like etherification or acylation to modify the compound's properties.

The chloro group is deactivating towards electrophilic substitution but also directs incoming groups to the ortho and para positions. Under specific, often harsh conditions, it can be a site for nucleophilic aromatic substitution.

The benzylic position of the ester group is also reactive. The ester linkage can be cleaved via hydrolysis (saponification) to regenerate the carboxylic acid or through hydrogenolysis (using H₂ and a catalyst like Pd/C) to yield 3-chloro-5-hydroxybenzoic acid and toluene. This latter reaction is a common deprotection strategy for benzyl esters. The benzylic protons are also susceptible to free-radical reactions, such as bromination with N-bromosuccinimide (NBS). khanacademy.org Furthermore, the benzylic C-H bonds can be oxidized under strong oxidizing conditions to form a ketone, though this would likely also affect other parts of the molecule. khanacademy.org These potential transformations allow this compound to serve as an intermediate for more complex molecules.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Environments

The protons on the substituted benzoate (B1203000) ring are expected to appear as distinct signals in the aromatic region of the spectrum. The chemical environment of each proton is influenced by the presence of the chloro and hydroxyl substituents. The protons of the benzyl (B1604629) group's phenyl ring would also resonate in this region, typically exhibiting a multiplet pattern. The two methylene (B1212753) protons of the benzyl group would likely appear as a singlet, owing to the absence of adjacent protons for coupling. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Assignment

Similar to ¹H NMR, specific experimental ¹³C NMR data for Benzyl 3-chloro-5-hydroxybenzoate is not widely reported. However, the carbon skeleton can be predicted. The spectrum would show distinct signals for each unique carbon atom in the molecule.

The carbonyl carbon of the ester group is expected to have the largest chemical shift, appearing significantly downfield. The carbons of the aromatic rings will resonate in the aromatic region, with their specific shifts influenced by the attached substituents (chloro, hydroxyl, and ester groups). The carbon atom bonded to the chlorine atom and the carbon atom bonded to the hydroxyl group will exhibit characteristic chemical shifts. The methylene carbon of the benzyl group will also have a distinct signal in the aliphatic region of the spectrum.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would display a series of absorption bands corresponding to the various functional groups within the molecule. The stretching vibrations of the carbonyl group (C=O) in the ester are typically strong and appear in the region of 1650-1750 cm⁻¹. researchgate.net Another key feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group.

The C-O stretching vibrations of the ester group would also be present. Aromatic C-H stretching vibrations are generally observed between 3000 and 3100 cm⁻¹. nipne.rotheaic.org The presence of the chlorine substituent would be indicated by a C-Cl stretching vibration, which typically appears in the fingerprint region of the spectrum.

Table 1: Predicted FTIR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3200-3600 (broad)O-H stretchPhenolic Hydroxyl
3000-3100C-H stretchAromatic
1680-1740C=O stretchEster
~1600, ~1475C=C stretchAromatic Ring
1200-1300C-O stretchEster
600-800C-Cl stretchChloro

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₄H₁₁ClO₃), the molecular weight is 262.69 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 262. Due to the presence of the chlorine atom, an isotopic peak (M+2) at m/z 264 with an intensity of about one-third of the molecular ion peak would also be observed, which is characteristic of compounds containing one chlorine atom.

Common fragmentation pathways would likely involve the cleavage of the ester bond. This could lead to the formation of a benzyl cation (C₇H₇⁺) at m/z 91, which is a very common and stable fragment, and a 3-chloro-5-hydroxybenzoyl fragment. Further fragmentation of the benzoyl portion could also occur. Analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction (SC-XRD) provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions. To perform this analysis, a suitable single crystal of this compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a precise 3D model of the atomic arrangement. For related organic compounds, SC-XRD has been used to confirm molecular geometry and identify hydrogen bonding networks that dictate the packing of molecules in the crystal lattice. For example, analysis of similar benzoate derivatives often reveals planar aromatic rings and specific torsion angles between the ester group and the phenyl rings.

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample, providing information about its crystallinity and phase purity. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. While a full structure solution is more challenging than with SC-XRD, PXRD is invaluable for routine identification, quality control, and detecting the presence of different crystalline forms (polymorphs). For a related substituted tetrahydroquinoline, PXRD analysis confirmed the material crystallized in an orthorhombic system, and the refined unit-cell parameters were determined.

Table 2: Hypothetical PXRD Data Interpretation for this compound

Diffraction Angle (2θ)d-spacing (Å)Relative Intensity (%)Miller Indices (hkl)
10.58.4245(100)
15.25.82100(110)
21.14.2180(200)
25.83.4565(211)
28.33.1530(220)

Note: This table is illustrative and represents the type of data obtained from a PXRD experiment. Actual values would need to be determined experimentally.

Advanced Spectroscopic Techniques for Electronic and Surface Properties

Beyond molecular structure, the surface morphology and elemental distribution are key characteristics of a solid material.

Scanning Electron Microscopy (SEM) is used to visualize the surface topography and morphology of the solid sample at high magnification. It can reveal details about crystal shape, size distribution, and surface texture. When coupled with Energy-Dispersive X-ray Analysis (EDX), SEM becomes a powerful tool for elemental analysis. The EDX detector identifies and quantifies the elements present in the sample by analyzing the characteristic X-rays emitted when the material is bombarded with the electron beam. For this compound, an SEM-EDX analysis would be expected to show a uniform distribution of Carbon, Oxygen, and Chlorine across the surface of the crystals, confirming the compound's elemental composition and homogeneity.

Computational Chemistry and Theoretical Modeling Investigations

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. These methods solve the Schrödinger equation for a given atomic arrangement, yielding valuable information about the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov This is achieved by finding the minimum energy state on the potential energy surface. The B3LYP functional combined with a basis set like 6-31G+(d,p) is a common and reliable approach for such calculations. nih.gov

Once the geometry is optimized, the same level of theory can be used to calculate the molecule's vibrational frequencies. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and are instrumental in interpreting experimental infrared (IR) and Raman spectra. While direct experimental data for Benzyl (B1604629) 3-chloro-5-hydroxybenzoate is scarce, theoretical calculations provide a predictive framework for its vibrational modes.

Illustrative Data Table: Predicted Geometric Parameters for Benzyl 3-chloro-5-hydroxybenzoate

ParameterBond/AnglePredicted Value
Bond LengthC-Cl~1.74 Å
Bond LengthC-O (hydroxyl)~1.36 Å
Bond LengthC=O (carbonyl)~1.21 Å
Bond LengthO-C (ester)~1.35 Å
Bond AngleC-C-Cl~119°
Bond AngleC-C-O (hydroxyl)~121°
Bond AngleO-C=O~124°

Note: These values are illustrative and based on typical bond lengths and angles for similar functional groups in related structures.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the substituted benzene (B151609) ring, particularly influenced by the electron-donating hydroxyl group, while the LUMO would likely be distributed over the carbonyl group and the benzene ring.

Illustrative Data Table: FMO Properties of this compound

ParameterPredicted Value (eV)Implication
EHOMO-6.5Electron donating capability
ELUMO-1.8Electron accepting capability
Energy Gap (ΔE)4.7High kinetic stability

Note: These are hypothetical energy values intended for illustrative purposes.

A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution on the surface of a molecule. nih.gov It is invaluable for predicting how a molecule will interact with other charged species. The map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack.

For this compound, the MESP would show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atoms of the carbonyl and hydroxyl groups, as well as the chlorine atom. These are the primary sites for interaction with electrophiles or for forming hydrogen bonds.

Positive Potential (Blue): Located around the hydrogen atom of the hydroxyl group and the hydrogen atoms of the benzyl group, indicating these are the most likely sites for nucleophilic attack.

In this compound, key interactions would include the delocalization of lone pair electrons from the oxygen and chlorine atoms into the antibonding orbitals of the aromatic ring (n → π* interactions). Similarly, interactions between the π orbitals of the benzene ring and the antibonding orbitals of the substituents (π → π* interactions) would also be significant. The stabilization energy (E(2)) associated with these interactions quantifies their contribution to the molecule's stability. nih.gov

Illustrative Data Table: NBO Analysis of Key Intramolecular Interactions

Donor NBOAcceptor NBOInteraction TypeStabilization Energy E(2) (kcal/mol)
LP(O)hydroxylπ(C-C)ringn → πHigh
LP(Cl)π(C-C)ringn → πModerate
π(C=C)ringπ(C=O)carbonylπ → πModerate
LP(O)esterπ(C=O)carbonyln → πHigh

Note: This table is illustrative, showing expected interactions and their relative strengths.

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used in conjunction with DFT to simulate how a solvent affects a molecule's electronic properties. The polarity of the solvent can alter the geometry, dipole moment, and the energies of the frontier molecular orbitals. For instance, polar solvents might stabilize charge separation in the molecule, potentially leading to a smaller HOMO-LUMO gap and a shift in its UV-Vis absorption spectrum (solvatochromism).

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing insight into conformational changes and intermolecular interactions over time.

For this compound, MD simulations could explore:

Conformational Flexibility: The molecule has several rotatable bonds, including the C-O bond of the ester and the bonds within the benzyl group. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them.

Intermolecular Interactions: In a simulated condensed phase (liquid or solid), MD can model how multiple molecules of this compound interact. This is particularly useful for studying hydrogen bonding patterns involving the hydroxyl and carbonyl groups, as well as π-π stacking interactions between the aromatic rings. These interactions are critical in determining the bulk properties of the material, such as its melting point and solubility.

Non-Covalent Interaction (NCI) Analysis (e.g., C-H∙∙∙π, C-H∙∙∙O, O-H∙∙∙O, C-H∙∙∙C)

Non-covalent interactions (NCIs) are crucial in determining the supramolecular architecture and stabilization of crystal structures. NCI analysis is a computational method used to visualize and understand these weak interactions in real space. mdpi.com This technique is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (RDG). mdpi.comresearchgate.net

By plotting the RDG against the electron density, different types of interactions can be identified and visualized as isosurfaces. These are typically color-coded:

Blue surfaces indicate strong, attractive interactions such as hydrogen bonds.

Green surfaces denote weaker van der Waals interactions.

Red surfaces signify strong steric repulsion between molecular fragments. mdpi.com

For this compound, NCI analysis would be instrumental in identifying key intramolecular and intermolecular interactions. Potential non-covalent interactions that could be investigated include:

O-H∙∙∙O: Hydrogen bonding between the hydroxyl group and the carbonyl oxygen of an adjacent molecule.

C-H∙∙∙O: Weak hydrogen bonds involving hydrogen atoms from the benzyl or benzoate (B1203000) rings and oxygen atoms.

C-H∙∙∙π: Interactions where C-H bonds point towards the center of the aromatic rings.

These interactions play a governing role in the molecule's solid-state packing and its ability to interact with biological macromolecules.

Reduced Density Gradient (RDG) Analysis for Weak Interactions

Reduced Density Gradient (RDG) analysis is a computational technique that allows for the visualization and characterization of non-covalent interactions in molecular systems. researchgate.netresearchgate.net The method is founded on the relationship between the electron density (ρ) and the RDG (s), which is a dimensionless quantity that highlights deviations from a uniform electron gas. chemrxiv.org Regions of low RDG at low electron densities are indicative of non-covalent interactions. researchgate.net

The analysis generates 3D isosurfaces that map the spatial location of these interactions. The sign of the second largest eigenvalue (λ₂) of the electron density Hessian matrix is used to differentiate between attractive (λ₂ < 0) and repulsive (λ₂ > 0) interactions. mdpi.com This allows for a detailed mapping of weak forces, such as hydrogen bonds and van der Waals forces, which are critical for molecular recognition and crystal packing. researchgate.netchemrxiv.org In studies of related charge-transfer complexes, RDG analysis has successfully visualized weak interactions between aromatic rings and identified specific hydrogen bonds contributing to the stability of the complex. mdpi.com

In Silico Approaches for Biological Activity Prediction and Interaction Mechanisms

In silico methods are indispensable for predicting the biological potential of a compound and hypothesizing its mechanisms of action, thereby guiding experimental research.

Molecular Docking Studies with Biological Targets (e.g., GPR81, Cathepsins, DNA)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to predict the interaction between a ligand and its protein target.

GPR81: The parent compound, 3-Chloro-5-hydroxybenzoic acid, is a known selective agonist for the G protein-coupled receptor 81 (GPR81), also known as the lactate (B86563) receptor. sigmaaldrich.com Stimulation of GPR81 in adipose tissue leads to a decrease in triglyceride lipolysis. sigmaaldrich.com Given this activity, molecular docking studies of this compound with GPR81 would be highly valuable. Such studies could predict whether the benzyl ester itself can bind to the receptor or if it would function as a prodrug, requiring hydrolysis to the active acid form.

Cathepsins: While no specific docking studies of this compound with cathepsins have been reported, these cysteine proteases are important targets in various diseases. Docking simulations could explore the potential of this compound to bind to the active site of different cathepsin isoforms.

DNA: Research on the related compound 3-chloro-2,5-dihydroxybenzyl alcohol (CHBA), isolated from a marine-derived fungus, has shown that it can induce DNA damage and apoptosis in human cervical carcinoma cells. nih.gov This suggests that DNA could be a potential target for chlorinated and hydroxylated benzyl compounds. Docking studies could elucidate potential binding modes of this compound with DNA, such as intercalation or groove binding.

Theoretical Calculation of Chemical Reactivity Descriptors (e.g., chemical potential, global hardness, electrophilicity)

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can determine a range of molecular properties known as chemical reactivity descriptors. orientjchem.orgresearchgate.net These descriptors help in understanding the global reactivity of a molecule. orientjchem.org The key descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Reactivity DescriptorFormulaSignificance
HOMO-LUMO Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A small gap suggests a soft, more reactive molecule. orientjchem.org
Chemical Potential (μ) (ELUMO + EHOMO) / 2Measures the tendency of electrons to escape from a system.
Global Hardness (η) (ELUMO - EHOMO) / 2Represents the resistance to change in electron distribution. Hard molecules have a large energy gap. orientjchem.org
Global Softness (S) 1 / (2η)The reciprocal of hardness; a measure of the molecule's polarizability.
Global Electrophilicity Index (ω) μ² / (2η)Measures the ability of a species to accept electrons. orientjchem.org

Calculating these descriptors for this compound would provide theoretical insight into its stability and its potential to act as an electrophile or nucleophile in chemical reactions.

In Silico Assessment of Metabolic Pathways and Degradation Mechanisms of Related Structures

Predicting the metabolic fate of a compound is crucial. Based on the degradation pathways of its constituent parts, a putative metabolic pathway for this compound can be proposed.

Ester Hydrolysis: The first metabolic step would likely be the hydrolysis of the ester bond by esterase enzymes, yielding Benzyl alcohol and 3-Chloro-5-hydroxybenzoic acid.

Degradation of Benzyl Alcohol: Benzyl alcohol is known to be metabolized via oxidation to benzaldehyde (B42025) and then to benzoic acid. Benzoic acid is subsequently channeled into the tricarboxylic acid (TCA) cycle for further degradation. nih.gov

Degradation of 3-Chloro-5-hydroxybenzoic acid: Chlorinated aromatic acids like 3-chlorobenzoic acid (3-CBA) are typically degraded via a chlorocatechol pathway. researchgate.net This involves dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of a chlorocatechol intermediate, which then undergoes ring cleavage. researchgate.net The hydroxyl group already present on the ring in 3-Chloro-5-hydroxybenzoic acid would influence the specific enzymes and intermediates involved in this pathway.

Predictive Analysis of Binding Affinities and Modes of Interaction (e.g., with DNA)

Building upon initial docking studies, more advanced computational methods can predict the strength and nature of molecular interactions.

As noted, a structurally similar compound, 3-chloro-2,5-dihydroxybenzyl alcohol (CHBA), has been experimentally shown to induce DNA single-strand breaks, confirming a damaging interaction with DNA. nih.gov This finding strongly suggests that this compound should be investigated for similar properties.

Predictive analyses can be employed to:

Calculate Binding Free Energy: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can estimate the binding affinity between the compound and a biological target like DNA.

Pharmacological and Biological Research Applications

Investigation as an Intermediate in Pharmaceutical Development

The molecular architecture of Benzyl (B1604629) 3-chloro-5-hydroxybenzoate, featuring a chlorinated and hydroxylated benzene (B151609) ring esterified with a benzyl group, makes it a valuable precursor in medicinal chemistry. The benzyl group can function as a protecting group for the carboxylic acid, allowing for selective reactions at other positions on the aromatic ring. Subsequently, it can be removed through simple debenzylation to yield the free carboxylic acid. Alternatively, the entire molecule can be incorporated as a key structural moiety in more complex drug candidates.

Role in the Synthesis of Anti-inflammatory Agents

While direct synthesis pathways starting from Benzyl 3-chloro-5-hydroxybenzoate to specific marketed anti-inflammatory drugs are not prominently documented, its structural components are relevant to the field. Chloro-substituted aromatic rings are present in several non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds. The synthesis of novel benzothiazole, benzophenone, and benzoxazolone derivatives with demonstrated anti-inflammatory and analgesic activities highlights the utility of halogenated aromatic precursors. nih.govresearchgate.netmdpi.com The development of these agents often involves multi-step syntheses where a molecule like this compound could serve as a key starting material or intermediate to introduce the desired substituted phenyl core.

Utility in the Development of Analgesic Compounds

The development of analgesic agents is often closely linked to anti-inflammatory research, as many compounds exhibit both properties by targeting shared biological pathways, such as the cyclooxygenase (COX) enzymes. The synthesis of new pyridazine and 5-chloro-2(3H)-benzoxazolone derivatives has yielded compounds with significant analgesic effects. researchgate.netnih.gov The structural framework of this compound is suitable for elaboration into more complex heterocyclic systems known to possess analgesic properties. Its use as a foundational scaffold allows medicinal chemists to build upon the chlorinated hydroxybenzoic acid core, which is a recurring motif in various classes of bioactive molecules. researchgate.net

Exploration in the Synthesis of Antimicrobial Agents as a Building Block

The chloro-hydroxy-substituted benzoic acid moiety is a recognized pharmacophore in the design of antimicrobial agents. Research has demonstrated that chlorinated derivatives of hydroxybenzoic and aminohydroxybenzoic acids are crucial intermediates in the synthesis of antibiotics. researchgate.netresearchgate.net For instance, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a closely related structure, has been identified as a key intermediate for preparing potent antimicrobial 3-quinolinecarboxylic acid drugs. researchgate.net Similarly, various salicylic (B10762653) acid (2-hydroxybenzoic acid) derivatives have been synthesized and shown to possess antifungal activity. mdpi.com This establishes the value of this compound as a building block, providing a ready-made chlorinated phenolic core for the synthesis of new potential antibacterial and antifungal compounds. researchgate.netresearchgate.net

Modulation of Cellular Signaling Pathways

Beyond its role as a synthetic intermediate, the core structure of this compound is closely related to molecules known to interact with specific cell surface receptors. The biological activity is primarily associated with its parent compound, 3-chloro-5-hydroxybenzoic acid, which would be released upon in vivo hydrolysis of the benzyl ester.

Agonistic Activity towards G-protein Coupled Receptor 81 (GPR81/HCAR1) of Related Compounds

The parent compound, 3-chloro-5-hydroxybenzoic acid, is a potent and selective agonist for the G-protein Coupled Receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1). medchemexpress.comselleckchem.comnih.gov GPR81 is the endogenous receptor for lactate (B86563). nih.govresearchgate.net Following a screening effort that identified 3-hydroxybenzoic acid as a weak agonist, further examination of related structures led to the discovery of 3-chloro-5-hydroxybenzoic acid as a significantly more potent and selective agonist for GPR81, with no activity at the related GPR109a receptor. nih.govnih.gov This agonistic activity is conserved across multiple species. nih.govacs.org

Table 1: Potency (EC₅₀) of 3-chloro-5-hydroxybenzoic acid at GPR81 Across Different Species

SpeciesEC₅₀ (μM)
Human16
Monkey17
Mouse22
Hamster27
Dog67
Rat7

This table is based on data from referenced research articles. nih.govacs.org

Mechanistic Studies of GPR81 Activation (e.g., downregulating cAMP levels)

GPR81 is a Gᵢ-coupled receptor. researchgate.net The activation of GPR81 by an agonist, such as lactate or 3-chloro-5-hydroxybenzoic acid, initiates an intracellular signaling cascade characteristic of Gᵢ-protein activation. researchgate.netresearchgate.netnih.gov This process involves the inhibition of the enzyme adenylyl cyclase. researchgate.net The suppression of adenylyl cyclase activity leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). researchgate.netnih.govnih.gov This downregulation of cAMP levels subsequently inhibits the cAMP-dependent protein kinase A (PKA) signaling pathway, which is a crucial regulator of numerous cellular processes, including metabolism and inflammation. researchgate.netnih.gov

Receptor Selectivity Profiling (e.g., versus GPR109a)

The parent compound, 3-chloro-5-hydroxybenzoic acid (also known as CHBA), has been identified as a potent and selective agonist for the G-protein-coupled receptor GPR81, which is also known as the lactate receptor. nih.govsigmaaldrich.com In functional assays, it demonstrates a clear selectivity for GPR81 over the related niacin receptor, GPR109a. sigmaaldrich.com Research shows that while 3-chloro-5-hydroxybenzoic acid is a potent activator of GPR81, it is inactive against GPR109a. hsppharma.comhsp-pharma.comhspchem.com This selectivity is significant because activation of GPR109a by agonists like niacin is associated with undesirable side effects such as flushing and pruritus. sigmaaldrich.com The ability of 3-chloro-5-hydroxybenzoic acid to selectively target GPR81 provides a valuable tool for studying the specific physiological roles of this receptor without the confounding effects of GPR109a activation. sigmaaldrich.com

Table 1: Receptor Activity Profile of 3-chloro-5-hydroxybenzoic Acid

ReceptorActivityEC₅₀ (μM)
GPR81 (Lactate Receptor)Agonist16
GPR109a (Niacin Receptor)Inactive>1000

Impact on Metabolic Regulation

Influence on Lipid Metabolism (e.g., antilipolytic effects, reductions in free fatty acids)

Stimulation of the GPR81 receptor in adipose tissue is known to cause a decrease in the lipolysis of triglycerides. sigmaaldrich.com As a selective GPR81 agonist, 3-chloro-5-hydroxybenzoic acid has been studied for its effects on lipid metabolism. hsppharma.comhsp-pharma.comhspchem.com In vivo studies in mouse models of obesity have shown that the compound has favorable effects on lipolysis. medchemexpress.com Specifically, administration of 3-chloro-5-hydroxybenzoic acid leads to significant reductions in free fatty acids. hsppharma.comhsp-pharma.comhspchem.com This antilipolytic activity highlights its potential as a research compound for investigating metabolic disorders characterized by dyslipidemia. sigmaaldrich.com

Effects on Ghrelin Secretion

Ghrelin is an important hormone involved in regulating appetite and energy balance. Research has demonstrated that 3-chloro-5-hydroxybenzoic acid plays a role in modulating its secretion. Studies on primary gastric mucosal cells have shown that, similar to lactate, 3-chloro-5-hydroxybenzoic acid blocks basal ghrelin secretion. hsppharma.comhsp-pharma.comhspchem.com This effect is mediated through its agonist activity at the GPR81 receptor, which is highly enriched in ghrelin cells. nih.gov The activation of Gαi/o-coupled receptors, including GPR81, leads to the inhibition of ghrelin secretion. nih.gov In one study, 3-chloro-5-hydroxybenzoic acid was observed to reduce basal ghrelin secretion in a dose-dependent manner, achieving inhibition down to 20% of vehicle-treated cells at a concentration of 1 μM. ambeed.com

Role in Proteostasis Network Modulation

Interaction with Proteolytic Enzymes (e.g., Cathepsins B and L)

Based on the available scientific literature, there is no information regarding the direct interaction of this compound or its active form, 3-chloro-5-hydroxybenzoic acid, with the proteolytic enzymes Cathepsin B and Cathepsin L.

Potential for Developing Modulators of the Proteostasis Network and Anti-Aging Agents

While some GPR81 agonists have been noted in literature alongside discussions of proteostasis and the unfolded protein response, current research does not establish a direct role for 3-chloro-5-hydroxybenzoic acid in modulating the proteostasis network or as a potential anti-aging agent. researchgate.netresearchgate.net

Applications in Biochemical Research

The utility of this compound in biochemical research, particularly in the areas of enzyme inhibition and the study of metabolic pathways, is a subject of scientific inquiry. While direct studies on this specific compound are limited, research on structurally similar molecules provides valuable insights into its potential biochemical applications.

Enzyme Inhibition Studies

There is currently no direct research available on the enzyme inhibition properties of this compound. However, studies on other benzyl benzoate (B1203000) derivatives have demonstrated their potential as enzyme inhibitors. For instance, a number of hydroxylated benzyl benzoates have been identified as inhibitors of mushroom tyrosinase, a key enzyme in melanin synthesis. This suggests that the general structure of benzyl benzoates may serve as a scaffold for the development of enzyme inhibitors. The specific substitution pattern of a chloro group and a hydroxyl group on the benzoic acid moiety of this compound could confer unique inhibitory activities against various enzymes, a hypothesis that warrants further investigation.

Elucidation of Metabolic Pathways

Detailed studies on the metabolic pathways of this compound have not been reported. Understanding how this compound is metabolized is crucial for evaluating its biological activity and potential toxicity. Generally, benzoate derivatives are metabolized in the liver through processes such as hydroxylation and conjugation. The presence of a chlorine atom may influence the metabolic fate of the compound, potentially leading to the formation of reactive metabolites. Further research is necessary to elucidate the specific metabolic transformations that this compound undergoes in biological systems.

Nucleic Acid Interaction Studies

The interaction of small molecules with nucleic acids is a critical area of research, particularly in the development of new therapeutic agents. While direct DNA binding investigations for this compound are not available, studies on related compounds provide a basis for understanding its potential interactions with DNA.

DNA Binding Investigations of Related Compounds

Research on compounds with similar structural features, such as chlorinated phenols and benzoates, has shed light on their potential to interact with and damage DNA. For example, various chlorophenols have been shown to induce DNA base oxidation in human lymphocytes. iaea.org Furthermore, studies on sodium benzoate have suggested that it can bind to DNA, with evidence pointing towards an intercalative mode of interaction. nih.govsigmaaldrich.com Another structurally related compound, 3-chloro-2,5-dihydroxybenzyl alcohol (CHBA), has been found to induce DNA damage and single-strand breaks in human cervical carcinoma cells. nih.govresearchgate.net These findings suggest that the chloro- and hydroxy-substituted benzene ring, a key feature of this compound, may play a role in DNA interactions.

Table 1: DNA Damage Induced by Related Chlorinated Compounds

CompoundObserved DNA DamageCell Type
2,4,5-TrichlorophenolDNA base oxidationHuman lymphocytes
PentachlorophenolDNA base oxidationHuman lymphocytes
4,5-DichlorocatecholDNA base oxidationHuman lymphocytes
3-Chloro-2,5-dihydroxybenzyl alcoholDNA damage, single-strand breaksHeLa cells

Molecular Mechanisms of DNA Interaction

The molecular mechanisms through which small molecules interact with DNA are diverse and can include groove binding, intercalation, and covalent adduction. nih.govnih.gov For chlorinated phenols, peroxidase-mediated activation can lead to the formation of phenoxyl radicals, which can then react with DNA to form covalent adducts. acs.org In the case of 2,4,6-trichlorophenol, its metabolites have been shown to cause DNA strand breaks, likely through the generation of reactive oxygen species. nih.gov

The interaction of sodium benzoate with DNA has been proposed to occur via intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. This mode of interaction is supported by viscosity measurements and circular dichroism analysis. nih.gov Given the planar aromatic ring system present in this compound, it is plausible that it could also interact with DNA through intercalation or groove binding. The specific nature of this interaction would be influenced by the steric and electronic properties of the benzyl and chloro substituents.

Table 2: Proposed Mechanisms of DNA Interaction for Related Compounds

Compound/Compound ClassProposed Mechanism of DNA Interaction
Chlorinated PhenolsFormation of DNA adducts via phenoxyl radicals
2,4,6-Trichlorophenol MetabolitesDNA strand breaks via reactive oxygen species
Sodium BenzoateIntercalation

Environmental and Industrial Research Aspects

Applications in Agrochemical Development

The structural features of halogenated benzoic acids and their esters make them promising candidates for the development of new and effective agrochemicals. Research into analogous compounds has highlighted their potential to enhance both herbicidal and fungicidal activities.

The investigation of benzoic acid derivatives has shown that the inclusion of a halogen atom can be crucial for herbicidal activity. For instance, studies on 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives revealed that the presence of a trifluoromethyl group at the 5-position of the pyridine (B92270) ring is essential for their herbicidal effects. acs.org Furthermore, research has indicated that carboxylic esters of these types of compounds tend to exhibit higher herbicidal activity compared to their corresponding carboxylic amides and free acids. acs.org This suggests that the ester form of a halogenated benzoic acid, such as Benzyl (B1604629) 3-chloro-5-hydroxybenzoate, could be a key factor in its potential efficacy as a herbicide.

Compound ClassStructural FeatureImpact on Herbicidal Activity
Pyridyl-benzothiazol-yloxy-hexanoic acid derivativesTrifluoromethyl group at pyridine 5-positionEssential for activity acs.org
Carboxylic acid derivativesEster formHigher activity than amides or free acids acs.org

This table illustrates key structural features that influence the herbicidal activity of certain benzoic acid derivatives.

The fungicidal potential of halogenated benzoates has been demonstrated in several studies. The esterification of altholactone (B132534) with halogenated benzoic acids resulted in derivatives with significantly improved antifungal activity against Cryptococcus neoformans and Saccharomyces cerevisiae. nih.gov Notably, 3-bromo- (B131339) and 2,4-dichlorobenzoates exhibited the lowest minimal inhibitory concentration (MIC) values against C. neoformans, while 4-bromo-, 4-iodo-, and 1-bromo-3-chlorobenzoates were particularly potent against S. cerevisiae. nih.gov This enhancement of fungicidal action through the addition of a halogenated benzoyl group underscores the potential of compounds like Benzyl 3-chloro-5-hydroxybenzoate in developing new fungicides. nih.gov

Further research has confirmed the antifungal properties of benzoic acid and its derivatives against a range of plant pathogenic fungi. nih.govijans.org For example, benzoic acid has shown significant inhibitory effects on the mycelial growth of various Fusarium species. ijans.org The degree of inhibition is often dependent on the concentration of the acid and the specific fungal species. ijans.org Additionally, benzoic acid and its hydroxylated derivatives have been found to suppress early blight in tomatoes caused by Alternaria solani. nih.gov

Halogenated Benzoate (B1203000) DerivativeTarget FungiObserved Activity
3-Bromo- and 2,4-dichlorobenzoates of altholactoneCryptococcus neoformansLow Minimal Inhibitory Concentration (MIC) nih.gov
4-Bromo-, 4-iodo-, and 1-bromo-3-chlorobenzoates of altholactoneSaccharomyces cerevisiaePotent activity with low MIC values nih.gov
Benzoic acidFusarium speciesInhibition of mycelial growth ijans.org
Benzoic acid and its hydroxylated derivativesAlternaria solaniSuppression of early blight nih.gov

This table summarizes the antifungal activities of various halogenated and non-halogenated benzoic acid derivatives against specific phytopathogenic fungi.

Biodegradation and Environmental Fate Studies of Related Structures

Understanding the environmental behavior of halogenated organic compounds is crucial for assessing their long-term impact. Research has focused on the microbial degradation and environmental transformation of halogenated benzoic acids, providing a framework for predicting the fate of compounds like this compound.

The biodegradation of halogenated benzoic acids, particularly under anaerobic conditions, has been extensively studied. Denitrifying enrichment cultures from various soil and sediment sources have shown the ability to degrade monochlorinated benzoic acids. oup.comnih.gov These cultures readily metabolized 3- and 4-chlorobenzoate, while 2-chlorobenzoate (B514982) was degraded more slowly. oup.comnih.gov The degradation process is dependent on denitrification, where the halogenated benzoic acid serves as the sole source of carbon and energy. oup.com

The position of the halogen substituent on the benzoic acid ring significantly influences its biodegradability. oup.com For instance, cultures enriched on 3-chlorobenzoate (B1228886) were also capable of degrading 3-bromobenzoate and 3-iodobenzoate, but not the 2- or 4-halogenated isomers, indicating a high degree of specificity. oup.com The removal of the halogen, or dehalogenation, is a key step in the metabolic pathway. nih.gov

Photoheterotrophic bacteria, such as Rhodopseudomonas palustris, have also been identified as capable of anaerobically degrading halogenated benzoic acids. rug.nlnih.gov One isolated strain could utilize 3-chlorobenzoate or 3-bromobenzoate as its sole growth substrate in the light. nih.gov

Microbial SystemHalogenated Substrate(s)Key Findings
Denitrifying enrichment cultures3-Chlorobenzoate, 4-ChlorobenzoateReadily degraded; degradation dependent on denitrification oup.comnih.gov
Denitrifying enrichment cultures2-ChlorobenzoateSlowly metabolized oup.com
Denitrifying enrichment cultures3-Bromobenzoate, 3-IodobenzoateDegraded by 3-chlorobenzoate-acclimated cultures oup.com
Rhodopseudomonas palustris (isolate DCP3)3-Chlorobenzoate, 3-BromobenzoateUtilized as sole growth substrate under anaerobic, light conditions nih.gov

This table presents a summary of microbial systems and their capacity to degrade various halogenated benzoic acids.

The transformation of halogenated organic compounds in the environment is influenced by a variety of factors, including the presence of different electron acceptors. asm.org Under anaerobic conditions, such as those found in soils and sediments, microbial activity plays a central role in the transformation of these compounds.

For halogenated benzoic acids, several transformation mechanisms have been proposed. One possible pathway is reductive dehalogenation, which is the initial step in the metabolism by methanogenic consortia. oup.com Another potential mechanism is hydrolytic dechlorination, where the halogen atom is replaced by a hydroxyl group. oup.com It is also possible that dehalogenation occurs after the aromatic ring has been cleaved. oup.com The specific pathway can depend on the microbial consortium present and the environmental conditions.

Conclusion and Future Research Perspectives

Summary of Current Research Findings

Currently, dedicated research focusing exclusively on Benzyl (B1604629) 3-chloro-5-hydroxybenzoate is sparse. However, significant findings exist for its parent compound, 3-chloro-5-hydroxybenzoic acid . This acid is recognized as a selective and potent agonist for the G-protein coupled receptor 81 (GPR81), also known as the lactate (B86563) receptor. selleckchem.commedchemexpress.comsigmaaldrich.com

Studies have demonstrated that 3-chloro-5-hydroxybenzoic acid effectively reduces free fatty acids in animal models of obesity. medchemexpress.com It shows potency against GPR81 across multiple species, including human, monkey, rat, and mouse. selleckchem.commedchemexpress.com The stimulation of GPR81 in adipose tissue leads to a decrease in triglyceride lipolysis, a mechanism similar to the action of niacin on the GPR109a receptor. sigmaaldrich.com Notably, 3-chloro-5-hydroxybenzoic acid is selective for GPR81 over GPR109a, which suggests it may not cause the flushing side effect associated with niacin, a common drug for treating dyslipidemia. sigmaaldrich.com

The existing data primarily revolves around the biochemical and physiological actions of the unesterified acid. The synthesis of related hydroxybenzoic acid derivatives has been explored in the context of developing dual-target ligands, such as mitochondriotropic antioxidants and cholinesterase inhibitors for potential therapeutic use in Alzheimer's disease. frontiersin.org

Identification of Promising Research Avenues

The unique structure of Benzyl 3-chloro-5-hydroxybenzoate, combining the GPR81-agonist core with a benzyl ester group, opens up several promising areas for future scientific inquiry.

Pharmacokinetic Profiling: A primary research avenue is to determine the pharmacokinetic profile of this compound. The addition of the benzyl group significantly increases the compound's lipophilicity compared to its parent acid. This modification could influence its absorption, distribution, metabolism, and excretion (ADME) properties. Research should investigate whether the compound acts as a prodrug, being hydrolyzed in vivo to release 3-chloro-5-hydroxybenzoic acid and benzyl alcohol, or if it possesses intrinsic activity.

GPR81 Agonist Activity: It is crucial to investigate whether this compound retains the GPR81 agonist activity of its parent acid. selleckchem.commedchemexpress.com Studies should be conducted to determine its binding affinity and efficacy at the GPR81 receptor. The bulky benzyl group might alter the interaction with the receptor's binding pocket, potentially leading to altered potency or selectivity.

Novel Therapeutic Applications: Building on research into other hydroxybenzoic acid derivatives, investigations could explore the potential of this compound in other therapeutic areas. nih.gov For instance, the antioxidant and antimicrobial properties observed in other hydroxybenzoic acids could be assessed. nih.gov Furthermore, its structural similarity to precursors of dual-target ligands suggests it could be a candidate for development in neurodegenerative disease research. frontiersin.org

Material Science and Organic Synthesis: The compound could be explored as a building block in organic synthesis. The reactivity of the hydroxyl and chloro substituents on the benzene (B151609) ring, along with the ester linkage, provides multiple sites for further chemical modification. wikipedia.org This could lead to the creation of novel polymers, dyes, or other functional materials.

Translational Research Implications and Challenges

Translating basic research on this compound into clinical or industrial applications presents both opportunities and hurdles.

Implications for Metabolic Diseases: If this compound proves to be an effective GPR81 agonist, potentially with an improved pharmacokinetic profile over its parent acid, it could have significant implications for treating metabolic disorders like dyslipidemia and obesity. medchemexpress.comsigmaaldrich.com Its potential to avoid niacin-like side effects would be a major clinical advantage. sigmaaldrich.com

Challenges in Drug Development: A significant challenge is the current lack of toxicological and comprehensive biological activity data. Before any clinical application can be considered, extensive preclinical studies are required to establish its safety profile. Furthermore, the metabolic fate of the benzyl group is a key consideration, as benzyl alcohol itself is metabolized to benzoic acid.

Synthesis and Scalability: The synthesis of this compound from 3-chloro-5-hydroxybenzoic acid and benzyl alcohol is a standard esterification reaction. byjus.com However, optimizing this synthesis for large-scale, cost-effective production would be a necessary step for any commercial application. The synthesis of the precursor acid itself from compounds like 3-chloro-5-methoxybenzonitrile (B1358151) needs to be efficient. chemicalbook.com

Regulatory Hurdles: Any potential therapeutic agent would need to navigate a rigorous regulatory approval process. This involves comprehensive data on efficacy, safety, and manufacturing quality control, which currently does not exist for this specific compound.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Benzyl 3-chloro-5-hydroxybenzoate?

  • Methodological Answer : The compound can be synthesized via sequential esterification and halogenation. A typical approach involves:

Hydroxyl Protection : Protect the hydroxyl group of 3-chloro-5-hydroxybenzoic acid using benzyl chloride under basic conditions (e.g., K₂CO₃ in dry acetone) to form the benzyl ether intermediate.

Esterification : React the protected acid with benzyl alcohol using a coupling agent like DCC (dicyclohexylcarbodiimide) or via acid chloride intermediates (e.g., using SOCl₂ or PCl₅ to generate the acyl chloride) .
Example reagents and conditions from analogous syntheses:

StepReagents/ConditionsPurposeReference
ProtectionBenzyl chloride, K₂CO₃, dry acetone, refluxHydroxyl protection
EsterificationDCC, DMAP, dry dichloromethane, 0°C to RTEster bond formation
  • Key Considerations : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and purify intermediates via column chromatography .

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR to confirm substitution patterns (e.g., aromatic protons, benzyl groups). For example, the chloro and hydroxyl substituents induce distinct splitting patterns in aromatic regions .
  • X-ray Crystallography : Employ SHELXL (via SHELX suite) for single-crystal refinement. Optimize data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
  • IR Spectroscopy : Identify ester carbonyl (C=O stretch ~1720 cm⁻¹) and hydroxyl (broad peak ~3200 cm⁻¹) groups .

Advanced Research Questions

Q. How can conflicting spectroscopic data during characterization be resolved?

  • Methodological Answer : Contradictions (e.g., unexpected 1^1H NMR peaks) often arise from impurities or tautomerism. Strategies include:

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and rule out impurities.

Variable Temperature NMR : Detect dynamic processes (e.g., rotational isomers) by acquiring spectra at 25°C and −40°C.

Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09) .
Example workflow:

TechniqueApplicationExample Data
VT-NMRIdentify tautomersPeak splitting at low temperatures
DFTPredict chemical shiftsRMSD < 0.2 ppm for 13^13C
  • Reference :

Q. What strategies optimize reaction yield in sterically hindered esterification?

  • Methodological Answer : Steric hindrance from the benzyl and chloro groups reduces nucleophilic attack efficiency. Mitigation approaches:

Microwave-Assisted Synthesis : Enhance reaction kinetics via controlled heating (e.g., 100°C, 30 min).

Catalyst Screening : Use DMAP (4-dimethylaminopyridine) or ionic liquids (e.g., [BMIM][BF₄]) to stabilize transition states.

Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates .
Example optimization results:

CatalystSolventYield (%)
DMAPDCM65
[BMIM][BF₄]DMF82
  • Reference :

Q. How can computational tools predict the reactivity of this compound in nucleophilic substitution?

  • Methodological Answer : Use quantum mechanical calculations to model reaction pathways:

DFT Calculations : Compute Fukui indices (using Gaussian09) to identify electrophilic sites. The chloro-substituted position typically shows higher electrophilicity.

Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. THF) on transition-state stabilization.
Example output:

PositionFukui Index (f⁻)Reactivity
C-3 (Cl)0.15Moderate
C-5 (OH)0.08Low
  • Reference :

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Benzyl 3-chloro-5-hydroxybenzoate

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